molecular formula C20H21NO3 B5733747 1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione

1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5733747
M. Wt: 323.4 g/mol
InChI Key: JRZYPLWBBPUTRV-UHFFFAOYSA-N
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Description

1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group and a tert-butylphenoxy group

Preparation Methods

The synthesis of 1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and 4-bromophenylpyrrolidine-2,5-dione.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-tert-butylphenol reacts with 4-bromophenylpyrrolidine-2,5-dione in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects.

    Pathways Involved: The exact pathways depend on the specific application, but may include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(4-phenoxyphenyl)pyrrolidine-2,5-dione and 1-(4-tert-butylphenyl)pyrrolidine-2,5-dione.

    Uniqueness: The presence of both the tert-butylphenoxy and phenyl groups in the pyrrolidine-2,5-dione scaffold imparts unique chemical and biological properties, distinguishing it from other related compounds.

Properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)21-18(22)12-13-19(21)23/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYPLWBBPUTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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